2-Isobutyrylbenzaldehyde
Description
2-Isobutyrylbenzaldehyde (IUPAC: 2-(2-methylpropanoyl)benzaldehyde) is an aromatic aldehyde featuring a benzaldehyde core substituted at the ortho position with an isobutyryl group (2-methylpropanoyl). This compound is synthesized via Friedel-Crafts acylation, where benzaldehyde reacts with isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
InChI Key |
OZXWCOLFUNTFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropanoyl)benzaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+(CH3)2CHCOClAlCl3C6H5COCH(CH3)2+HCl
Another method involves the reduction of 2-(2-methylpropanoyl)benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(2-methylpropanoyl)benzaldehyde .
Industrial Production Methods
Industrial production of 2-(2-methylpropanoyl)benzaldehyde typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), Cl2/FeCl3 (halogenation), SO3/H2SO4 (sulfonation)
Major Products Formed
Oxidation: 2-(2-methylpropanoyl)benzoic acid
Reduction: 2-(2-methylpropanoyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2-(2-methylpropanoyl)benzaldehyde finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-methylpropanoyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 176.21 g/mol (estimated).
- Physical State : Likely a liquid or low-melting solid at room temperature, depending on purity.
- Solubility: Expected to dissolve in polar organic solvents (e.g., ethanol, acetone) due to the aldehyde and ketone functionalities.
- Reactivity : The electron-withdrawing isobutyryl group enhances the electrophilicity of the aldehyde, making it reactive in nucleophilic additions and condensations.
Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure enables the development of bioactive molecules, such as antifungal agents or kinase inhibitors .
Comparison with Similar Compounds
This section compares 2-Isobutyrylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on physicochemical properties, reactivity, and applications.
2.1 Structural Analogs
| Compound | Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Isobutyryl (-COCH(CH₂)₂) | Aldehyde, Ketone | ~176.21 |
| 2-Acetylbenzaldehyde | Acetyl (-COCH₃) | Aldehyde, Ketone | 148.16 |
| 2-Nitrobenzaldehyde | Nitro (-NO₂) | Aldehyde, Nitro | 151.12 |
| Benzaldehyde | None | Aldehyde | 106.12 |
2.2 Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|
| This compound | ~30–40* | ~250–300* | Soluble in ethanol, acetone |
| 2-Acetylbenzaldehyde | 35–38 | 245–248 | Ethanol, ether |
| 2-Nitrobenzaldehyde | 42–44 | 153 (15 mmHg) | Hot water, ethanol |
| Benzaldehyde | −26 | 179 | Ethanol, diethyl ether |
*Estimated based on analog data.
Key Observations :
- 2-Nitrobenzaldehyde exhibits higher polarity due to the nitro group, leading to elevated melting points and solubility in polar solvents.
Biological Activity
2-Isobutyrylbenzaldehyde is an aromatic aldehyde with potential biological activities that have garnered interest in medicinal chemistry. This compound is structurally characterized by a benzene ring with an isobutyryl group and an aldehyde functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 19 | |
| Klebsiella pneumoniae | 21 |
The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 12 | |
| A549 (Lung Cancer) | 18 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Table 3: Anti-inflammatory Effects of this compound
These findings support the potential of this compound in treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of substituted benzaldehydes, including this compound. The study found that modifications to the benzaldehyde structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
